![molecular formula C15H17N3O3S B2504844 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 329903-34-6](/img/structure/B2504844.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
While specific molecular structure analysis for “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is not available, similar compounds like 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine have been studied .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, but specific data for “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is not available .
Scientific Research Applications
Pesticidal Properties
This compound has garnered interest due to its pesticidal potential. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. The bioassay results demonstrated favorable insecticidal activity, particularly against the oriental armyworm (with mortality rates ranging from 50% to 100% at 200 mg/L) and the diamondback moth (with mortality rates ranging from 50% to 95% at 10 mg/L). Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o exhibited LC50 values of 0.0988–5.8864 mg/L against the diamondback moth. Additionally, compounds 8i, 8l, and 8m displayed lethality rates of 30% to 90% against spider mites at a concentration of 100 mg/L. These findings suggest that some of these compounds could serve as promising insecticidal/acaricidal leads for further investigation .
Calcium Ion Release in Insects
Calcium imaging experiments revealed that compounds 8h, 8i, and viii could activate the release of calcium ions in insect (M. sep-arata) central neurons at a higher concentration (50 mg/L). This observation provides valuable information for understanding the compound’s mode of action and potential applications in pest control .
Further Structural Modifications
The structure-activity relationship (SAR) analysis based on this compound’s derivatives offers insights for further structural modifications. Researchers can explore variations in the heteroaryl groups and optimize the compound’s properties for specific targets .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17-12-8-7-11(18(20)21)9-13(12)22-15(17)16-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWSYVDLQPACAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide |
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